An In-depth Technical Guide to Benzidine-2,2'-disulfonic Acid: Chemical Properties, Synthesis, and Analysis
An In-depth Technical Guide to Benzidine-2,2'-disulfonic Acid: Chemical Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis methodologies, and analytical protocols for Benzidine-2,2'-disulfonic acid. The information is curated for professionals in research and development, with a focus on delivering precise, actionable data and experimental details.
Core Chemical and Physical Properties
Benzidine-2,2'-disulfonic acid is an aromatic organic compound characterized by a biphenyl backbone substituted with two amine and two sulfonic acid groups. These functional groups impart specific chemical properties that are crucial for its primary application as an intermediate in the synthesis of azo dyes.[1][2]
Data Presentation: Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂N₂O₆S₂ | [2] |
| Molecular Weight | 344.36 g/mol | [2][3] |
| CAS Number | 117-61-3 | [3] |
| Appearance | Purple, dark purple, or pale yellow to off-white moist crystalline powder | [2][4] |
| Melting Point | ~120 °C, 175 °C[2] (decomposes) | [2] |
| Density | ~1.681 g/cm³ | |
| Solubility | Slightly soluble in water; soluble in ethanol, soda ash, and caustic solutions.[4] Less than 0.1 g/100 mL at 20 °C.[2] | [2][4] |
| pKa | -1.85 ± 0.50 (Predicted) | [5] |
Synthesis of Benzidine-2,2'-disulfonic Acid
The most established method for the synthesis of Benzidine-2,2'-disulfonic acid involves a two-step process: the reduction of a nitroaromatic precursor followed by an acid-catalyzed rearrangement.[2][3]
Experimental Protocol: Synthesis from 3-Nitrobenzenesulfonic Acid
This protocol outlines the classical laboratory-scale synthesis of Benzidine-2,2'-disulfonic acid.
Materials:
-
3-Nitrobenzenesulfonic acid sodium or potassium salt
-
Zinc dust
-
Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Distilled water
Procedure:
-
Reduction:
-
In a suitable reaction vessel, dissolve the sodium or potassium salt of 3-nitrobenzenesulfonic acid in a dilute aqueous solution.
-
Create an alkaline medium by adding sodium hydroxide.
-
Gradually add zinc dust to the solution while stirring. The zinc dust acts as the reducing agent.[3]
-
Continue stirring until the reduction of the nitro groups to amine groups is complete. This can be monitored by appropriate analytical techniques such as thin-layer chromatography (TLC).
-
-
Rearrangement:
-
Once the reduction is complete, carefully acidify the reaction mixture with hydrochloric acid or sulfuric acid.[2]
-
The addition of acid catalyzes the benzidine rearrangement, where the intermediate hydrazo compound rearranges to form the biphenyl backbone of Benzidine-2,2'-disulfonic acid.
-
The product will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water to remove any remaining acid and inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent if necessary.
-
Analytical Methodologies
Accurate quantification and identification of Benzidine-2,2'-disulfonic acid are critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.
Experimental Protocol: HPLC Analysis
This protocol provides a general framework for the analysis of Benzidine-2,2'-disulfonic acid in aqueous samples using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A reversed-phase C18 column is commonly used.[6]
-
Mobile Phase: A typical mobile phase is a mixture of methanol and water, for instance, in a 75:25 ratio (isocratic).[6]
-
Flow Rate: A flow rate of approximately 1.8 mL/min can be used.[6]
-
Column Temperature: The column can be maintained at 50°C.[6]
-
Detector: UV detection at a wavelength of 280 nm is suitable for this compound.[6]
-
Injection Volume: A typical injection volume is 20 µL.
Sample Preparation:
-
For aqueous samples, a solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering substances.[7]
-
The sample should be dissolved in the mobile phase before injection.
Experimental Protocol: GC-MS Analysis
Due to the low volatility of sulfonic acids, derivatization is often required for GC-MS analysis.
Derivatization:
-
A common approach for the GC-MS analysis of sulfonic acids is to convert them into more volatile esters, for example, methyl esters. This can be achieved by reacting the sulfonic acid with a suitable methylating agent.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer.
-
Column: A capillary column suitable for the analysis of the derivatized analytes.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Injector and Detector Temperatures: The injector and detector temperatures are usually set around 250°C.[8]
-
Oven Temperature Program: A temperature gradient program is employed to separate the components of the sample.
-
Mass Spectrometry: Electron ionization (EI) is a common ionization mode. The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.[9]
Sample Preparation:
-
After derivatization, the sample is typically extracted into an organic solvent compatible with the GC-MS system.
Application in Azo Dye Synthesis
Benzidine-2,2'-disulfonic acid is a key precursor in the production of disazo dyes. The two primary amine groups can be converted into diazonium salts, which then couple with various aromatic compounds to form colored azo compounds.[3][10]
Experimental Workflow: Synthesis of a Disazo Dye
The following diagram illustrates the general workflow for the synthesis of a disazo dye using Benzidine-2,2'-disulfonic acid.
Caption: General workflow for the synthesis of a disazo dye.
This workflow highlights the two main stages: tetrazotization, where the diamine is converted to a bis-diazonium salt, followed by the azo coupling reaction with an electron-rich aromatic compound to form the final dye.[1][10] The reaction conditions, particularly temperature and pH, are critical for achieving a good yield and purity of the desired product.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Benzidine-2,2'-disulfonic acid | 117-61-3 [smolecule.com]
- 3. Benzidine-2,2'-disulfonic acid | 117-61-3 | Benchchem [benchchem.com]
- 4. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 5. 2-Aminobenzenesulfonic acid | C6H7NO3S | CID 6926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sulfanilic acid - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
